3-(4-Methoxyphenyl)thiophene-2-carbaldehyde
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Overview
Description
3-(4-Methoxyphenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a methoxyphenyl group attached to the third position of the thiophene ring and an aldehyde group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the second position of the thiophene ring. The methoxyphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated thiophene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Vilsmeier-Haack reaction and Suzuki coupling are optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid.
Reduction: 3-(4-Methoxyphenyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)thiophene-2-carbaldehyde has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and conductive polymers.
Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of biologically active compounds with anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)thiophene-2-carbaldehyde depends on its application. In organic electronics, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary depending on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the methoxyphenyl group, making it less versatile in certain applications.
3-Methylthiophene-2-carbaldehyde: Contains a methyl group instead of a methoxyphenyl group, resulting in different electronic and steric properties.
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde: Similar structure but with the methoxyphenyl group at a different position, leading to variations in reactivity and applications.
Uniqueness
3-(4-Methoxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of both the methoxyphenyl and aldehyde groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound for the synthesis of complex molecules and advanced materials.
Properties
Molecular Formula |
C12H10O2S |
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Molecular Weight |
218.27 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10O2S/c1-14-10-4-2-9(3-5-10)11-6-7-15-12(11)8-13/h2-8H,1H3 |
InChI Key |
SKGMYEMVLUHCKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC=C2)C=O |
Origin of Product |
United States |
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